N-[3-(1H-imidazol-1-yl)propyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is a complex organic compound featuring an imidazole ring, a pyridine ring, and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: This compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide
- N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1H-indole-2-carboxamide
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is unique due to its combination of an imidazole ring, a pyridine ring, and an oxane moiety. This structural arrangement provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, efficacy, and potential applications in medicine.
Chemical Structure and Properties
The compound can be characterized by its molecular formula, which includes an imidazole ring and a pyridine carboxamide structure. The presence of oxan and methoxy groups suggests versatility in biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Studies indicate that compounds with similar structures often exhibit:
- Anticancer Activity : Many imidazole derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Compounds with imidazole and pyridine moieties are frequently evaluated for their antibacterial and antifungal activities.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
Recent research has highlighted the compound's potential in various therapeutic areas:
- Cancer Treatment : In a study examining the effects of similar compounds on glioblastoma cells, it was found that derivatives with imidazole rings effectively induced apoptosis and inhibited key signaling pathways associated with tumor growth (e.g., Akt/mTOR pathway) .
- Antimicrobial Activity : A comparative analysis showed that the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Inflammation Modulation : Research indicated that compounds with similar structures could modulate inflammatory responses by downregulating pro-inflammatory cytokines, highlighting their role in treating inflammatory diseases .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:
- Absorption : The compound shows favorable absorption characteristics, likely due to its lipophilic nature.
- Metabolism : Initial metabolic studies indicate it may undergo hepatic metabolism, which could influence its bioavailability.
- Toxicity : Toxicological assessments are necessary to determine safe dosage ranges, especially for long-term use.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c23-18(21-5-1-8-22-9-7-19-14-22)16-2-6-20-17(12-16)25-13-15-3-10-24-11-4-15/h2,6-7,9,12,14-15H,1,3-5,8,10-11,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRXYJBFXPENDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.